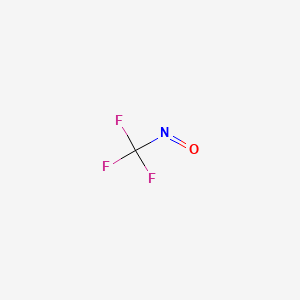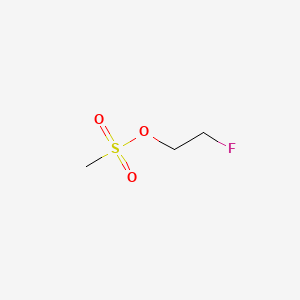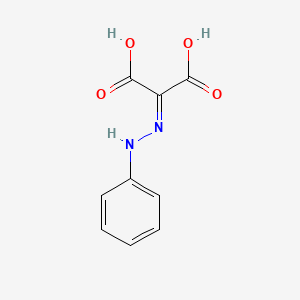
2-(2-Phenylhydrazono)malonic acid
Vue d'ensemble
Description
2-(2-Phenylhydrazono)malonic acid is a chemical compound with the molecular formula C9H8N2O4 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(2-Phenylhydrazono)malonic acid consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure is not provided in the search results.Applications De Recherche Scientifique
1. Advanced Oxidation Processes (AOPs)
The advanced oxidation processes (AOPs) are a focal area of research due to their potential in addressing water scarcity and the accumulation of recalcitrant compounds in the environment. In a detailed study, the role of various by-products, including malonic acid, was scrutinized in the context of AOPs, specifically focusing on the degradation pathways, biotoxicity, and the Fukui function for predicting reactive sites in molecules. The outcomes of this study pave the way for enhancing the degradation processes in AOP systems, highlighting the role of malonic acid derivatives like 2-(2-Phenylhydrazono)malonic acid in environmental remediation efforts (Qutob et al., 2022).
2. Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids, a category closely related to malonic acid derivatives, have been rigorously analyzed for their antioxidant properties. A comprehensive review shed light on the structure-activity relationships (SARs) of these compounds, indicating the crucial role of certain structural features like unsaturated bonds in their activity. This research provides a foundation for further studies on malonic acid derivatives and their potential antioxidant applications, emphasizing the need for detailed SAR studies to develop potent antioxidant molecules (Razzaghi-Asl et al., 2013).
3. Antioxidant Activity Determination
A review on analytical methods for determining antioxidant activity delineates various assays, highlighting the significance of structural features and their influence on antioxidant efficacy. This study underscores the importance of understanding the molecular mechanisms and kinetics of antioxidant processes, offering a platform for evaluating the antioxidant potential of malonic acid derivatives in various applications (Munteanu & Apetrei, 2021).
4. Drug Delivery Systems
In the realm of drug delivery, pH- and sugar-sensitive layer-by-layer films and microcapsules have been explored for their potential applications. These systems can respond to specific triggers like pH shifts, offering a controlled release of drugs. The review provides insights into the development of such drug delivery systems, potentially incorporating malonic acid derivatives for targeted therapeutic interventions (Sato et al., 2011).
Safety And Hazards
When handling 2-(2-Phenylhydrazono)malonic acid, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
2-(phenylhydrazinylidene)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-8(13)7(9(14)15)11-10-6-4-2-1-3-5-6/h1-5,10H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRYCBOOVHGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338352 | |
| Record name | 2-(2-Phenylhydrazono)malonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylhydrazono)malonic acid | |
CAS RN |
40885-82-3 | |
| Record name | 2-(2-Phenylhydrazono)malonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


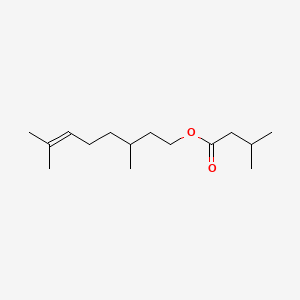
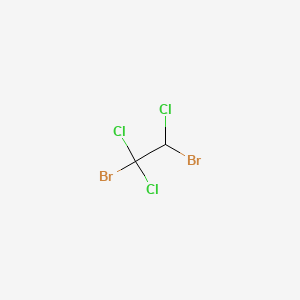
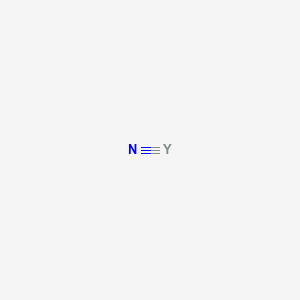
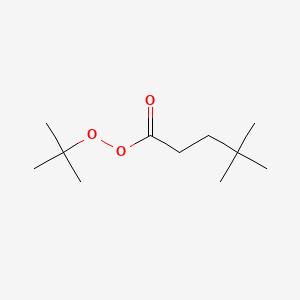
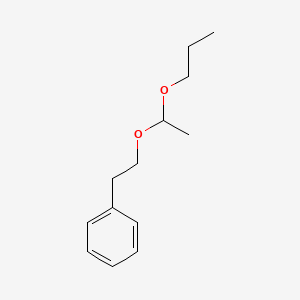
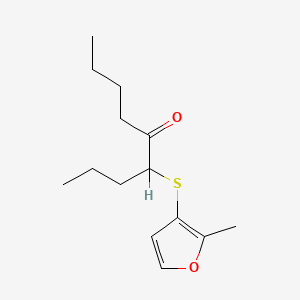
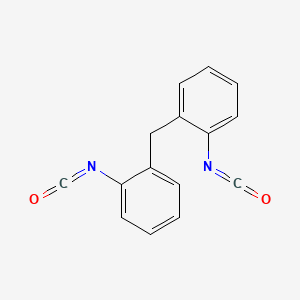
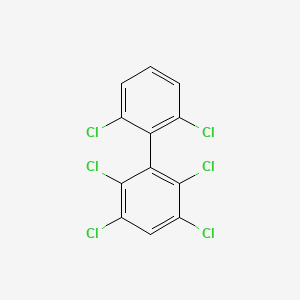
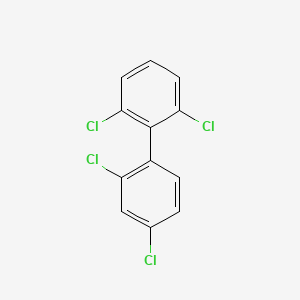
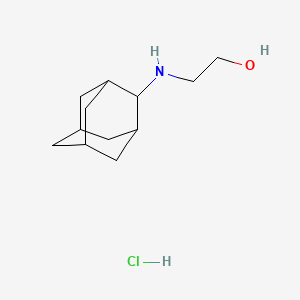
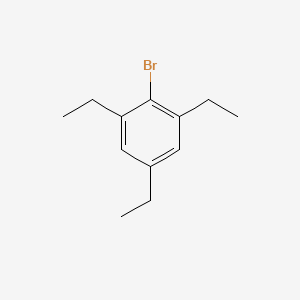
![Benzo[kl]xanthene](/img/structure/B1596164.png)
